molecular formula C12H12N4O6 B2478402 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 887877-42-1

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2478402
CAS No.: 887877-42-1
M. Wt: 308.25
InChI Key: XWBGZLUBVHKVIT-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H12N4O6 and its molecular weight is 308.25. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O6/c17-8(5-16-9(18)1-2-10(16)19)13-12-15-14-11(22-12)7-6-20-3-4-21-7/h6H,1-5H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBGZLUBVHKVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole Ring : Known for its stability and biological activity.
  • Dioxin Structure : Contributes to the compound's reactivity and interaction with biological targets.

Molecular Formula : C₁₅H₁₈N₄O₄
Molecular Weight : 318.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety can inhibit various enzymes or receptors involved in critical biological pathways.

Key Mechanisms Include :

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It may cause cell cycle arrest at specific phases (G1/S or G2/M), which prevents cancer cell proliferation.

Biological Activity Overview

Research indicates that compounds containing oxadiazole structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported the ability of oxadiazole derivatives to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives show promise against bacterial and fungal strains.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against certain bacterial and fungal strains
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Studies

Several studies highlight the biological effects of this compound on different cell lines.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with IC50 values suggesting potent anticancer activity.

Case Study 2: Antimicrobial Activity

In vitro testing against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antimicrobial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and exploring its pharmacological properties:

  • Synthesis Methods : Various synthetic routes have been explored to enhance yield and purity. Continuous flow reactors have been suggested for industrial-scale production.
  • Pharmacological Studies : Investigations into the pharmacokinetics and bioavailability are ongoing to assess its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds containing oxadiazole derivatives. The specific compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The oxadiazole ring is known to enhance the biological activity of compounds by interacting with cellular targets involved in cancer progression. Research indicates that derivatives of oxadiazoles can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell survival and proliferation .
  • Case Studies :
    • A study demonstrated that similar oxadiazole derivatives exhibited significant cytotoxicity against leukemia cell lines (e.g., HL-60) with IC50 values as low as 0.056 µM .
    • Another investigation showed that compounds with oxadiazole structures inhibited tumor growth in vivo and exhibited low toxicity in normal cells .

Biological Profile

The biological profile of the compound is characterized by its ability to interact with multiple molecular targets:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide also exhibit antimicrobial properties against various pathogens .

Potential Therapeutic Uses

Given its promising anticancer and antimicrobial activities, this compound may have several therapeutic applications:

Application AreaPotential Impact
Cancer TherapyTargeting specific cancer cell lines with minimal toxicity
Antimicrobial TreatmentsEfficacy against resistant bacterial strains
Drug DevelopmentAs a lead compound for new drug formulations

Chemical Reactions Analysis

Amine Acylation via Dioxopyrrolidinyl Group

The 2,5-dioxopyrrolidin-1-yl moiety acts as an activated ester, facilitating nucleophilic acyl substitution with primary amines. This reaction forms stable amide bonds while releasing the pyrrolidine dione byproduct .

Key Reaction:

Compound+R-NH2Acetamide-R+2,5-dioxopyrrolidine\text{Compound} + \text{R-NH}_2 \rightarrow \text{Acetamide-R} + \text{2,5-dioxopyrrolidine}

Conditions Reactants Yield Reference
pH 7.4 buffer, 25°C, 1–2 hrsAliphatic amines>80%
DMF, 4°C, 12 hrsAromatic amines60–75%

This reaction is widely utilized in bioconjugation, especially for modifying proteins or peptides .

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives.

Key Reaction:

Compound+H2OH+/OH2-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-ylamino)acetic acid+NH3\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{2-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-ylamino)acetic acid} + \text{NH}_3

Conditions Catalyst Time Yield Reference
1M HCl, reflux6 hrs85%
0.1M NaOH, RT24 hrs72%

Hydrolysis kinetics depend on steric hindrance from the oxadiazole and dihydrodioxin groups .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core participates in nucleophilic substitution or ring-opening reactions under specific conditions:

Nucleophilic Substitution

Electrophilic sites at C-2 or C-5 of the oxadiazole can react with nucleophiles like hydrazines or thiols :

Compound+NH2NH2Hydrazine derivative\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazine derivative}

Conditions Nucleophile Product Yield Reference
Ethanol, 80°C, 4 hrsHydrazineHydrazide analog78%
DMF, RT, 12 hrsThiophenolThioether-linked derivative65%

Ring-Opening Reactions

Strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH4_4) can cleave the oxadiazole ring :

CompoundLiAlH4Amine intermediate\text{Compound} \xrightarrow{\text{LiAlH}_4} \text{Amine intermediate}

Dihydrodioxin Ring Transformations

The 5,6-dihydro-1,4-dioxin ring exhibits moderate stability but undergoes oxidation or acid-catalyzed ring-opening:

Oxidation to Aromatic Dioxin

CompoundKMnO4,H2OAromatic dioxin derivative\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Aromatic dioxin derivative}

Oxidizing Agent Conditions Yield Reference
KMnO4_4Aqueous, 60°C55%
DDQToluene, RT40%

Acid-Catalyzed Ring-Opening

Under acidic conditions, the dioxin ring hydrolyzes to form diol intermediates :

CompoundHCl, EtOHDiol derivative\text{Compound} \xrightarrow{\text{HCl, EtOH}} \text{Diol derivative}

Stability Under Ambient Conditions

The compound is stable in anhydrous solvents (DMF, DMSO) but degrades in aqueous media over time:

Condition Degradation Pathway Half-Life Reference
pH 7.4 buffer, 25°CHydrolysis of dioxopyrrolidine48 hrs
Light exposureOxadiazole ring decomposition72 hrs

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